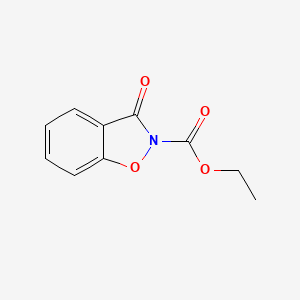
Ethyl 3-oxo-1,2-benzoxazole-2(3h)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate, typically involves the reaction of aldehydes or ketones with primary nitro compounds. One common method is the condensation of aldehydes with primary nitro compounds in a 1:2 molar ratio, leading to the formation of isoxazoline-N-oxides or isoxazole derivatives . Another approach involves the cycloaddition of nitrile oxides with olefins or alkynes, resulting in the formation of substituted isoxazoles .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of catalysts, such as AuCl3 or CuCl, to facilitate cycloisomerization or intramolecular cyclization reactions .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by cyclization to form isoxazoles.
Reduction: Reduction of nitro groups to amines, which can then participate in further cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include primary nitro compounds, aldehydes, ketones, nitrile oxides, and various catalysts such as AuCl3, CuCl, and tert-butyl nitrite . Reaction conditions often involve moderate temperatures and the use of solvents like chloroform or acetonitrile.
Major Products
The major products formed from these reactions are typically substituted isoxazoles with various functional groups, depending on the starting materials and reaction conditions .
Aplicaciones Científicas De Investigación
Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: Isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities.
Biology: The compound can be used in biological studies to investigate its effects on various cellular processes and pathways.
Industry: Isoxazole derivatives are used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives have been shown to inhibit key enzymes or receptors involved in disease processes, such as BRD4 inhibitors used in cancer therapy . The compound may also modulate gene expression and cellular signaling pathways, leading to its diverse biological effects.
Comparación Con Compuestos Similares
Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate can be compared with other similar compounds, such as:
3-ethylbenzo[d]isoxazole derivatives: These compounds have shown potent BRD4 binding activities and anti-proliferative effects against cancer cells.
Benzoxazole derivatives: Known for their antimicrobial and anticancer activities.
Other isoxazole derivatives: Various isoxazole derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry and drug development.
Propiedades
Número CAS |
70964-65-7 |
|---|---|
Fórmula molecular |
C10H9NO4 |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
ethyl 3-oxo-1,2-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)11-9(12)7-5-3-4-6-8(7)15-11/h3-6H,2H2,1H3 |
Clave InChI |
IBTAJIMCRCZHRC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C(=O)C2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)

![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)









